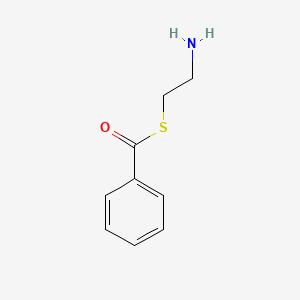

S-Benzoylcysteamine

Beschreibung

S-Benzoylcysteamine hydrochloride (CAS 17612-90-7) is a sulfur-containing organic compound with the molecular formula C₉H₁₂ClNOS and a molecular weight of 217.72 g/mol . Structurally, it consists of a benzoyl group (C₆H₅CO-) linked via a thioether bond to cysteamine (HS-CH₂CH₂-NH₂), which is protonated as a hydrochloride salt. Key physicochemical properties include a boiling point of 282.3°C (at 760 mmHg), a flash point of 124.5°C, and a calculated partition coefficient (LogP) of 3.02, indicating moderate lipophilicity . Toxicity studies in mice report a lowest lethal dose (LDLo) of 350 mg/kg via intraperitoneal injection, highlighting the need for cautious handling .

Eigenschaften

IUPAC Name |

S-(2-aminoethyl) benzenecarbothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAXEXYDIIGAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46053-57-0 | |

| Record name | S-BENZOYLCYSTEAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: S-Benzoylcysteamine can be synthesized through the reaction of cysteamine with benzoyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of S-Benzoylcysteamine .

Industrial Production Methods: Industrial production of S-Benzoylcysteamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: S-Benzoylcysteamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfoxides.

Reduction: It can be reduced to form thiols.

Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Disulfides or sulfoxides.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: S-Benzoylcysteamine is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the synthesis of mercaptoacetyltriglycine derivatives, which are used in radiopharmaceuticals .

Biology: In biological research, S-Benzoylcysteamine is used to study the role of cysteamine derivatives in cellular processes. It is also used in the development of enzyme inhibitors and other bioactive molecules.

Medicine: S-Benzoylcysteamine has potential therapeutic applications due to its ability to modulate various biochemical pathways. It is being investigated for its potential use in the treatment of certain diseases, including cystinosis and other metabolic disorders.

Industry: In the industrial sector, S-Benzoylcysteamine is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Wirkmechanismus

S-Benzoylcysteamine exerts its effects by interacting with various molecular targets and pathways. It can modulate the activity of enzymes involved in oxidative stress and cellular metabolism. The compound’s thiol group allows it to participate in redox reactions, thereby influencing cellular redox balance and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

S-Benzoylcysteamine belongs to a broader class of benzoylated amines and sulfur-containing compounds. Below is a comparative analysis with structurally or functionally related molecules:

Key Observations:

- Thioether vs. Sulfonamide/Sulfone Groups : Unlike sulfonamide-based drugs (e.g., sulfa antibiotics), S-Benzoylcysteamine’s thioether linkage confers distinct reactivity and metabolic stability .

- Pharmaceutical Salts : Benzathine benzylpenicillin, a dibenzylethylenediamine salt, contrasts with S-Benzoylcysteamine’s hydrochloride salt, which may influence solubility and bioavailability .

Pharmacological and Toxicological Profiles

- S-Benzoylcysteamine: The LDLo of 350 mg/kg (mice, IP) suggests moderate acute toxicity, though mechanistic studies are sparse .

- Benzathine Benzylpenicillin : As a long-acting antibiotic, its safety profile is well-documented in humans, but direct toxicity comparisons are hindered by divergent biological targets .

Biologische Aktivität

S-Benzoylcysteamine (S-BCA) is a compound derived from cysteamine, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

S-Benzoylcysteamine is an acylated derivative of cysteamine, characterized by the presence of a benzoyl group attached to the sulfur atom of cysteamine. This modification enhances its stability and bioactivity compared to its parent compound.

The biological activity of S-Benzoylcysteamine can be attributed to several mechanisms:

- Antioxidant Activity : S-BCA acts as a potent antioxidant by enhancing the levels of glutathione (GSH) in cells, which plays a crucial role in protecting against oxidative stress. It aids in the detoxification processes by scavenging reactive oxygen species (ROS) .

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially reducing inflammation in various tissues .

- Antimicrobial Properties : S-Benzoylcysteamine exhibits antimicrobial activity against a range of pathogens, making it a candidate for treating infections .

Biological Activities

The following table summarizes the key biological activities associated with S-Benzoylcysteamine:

Case Studies

- Hepatic Steatosis Treatment : A clinical study investigated the effects of S-Benzoylcysteamine on patients with non-alcoholic steatohepatitis (NASH). Results indicated significant improvements in liver histology and a reduction in liver enzymes, suggesting its potential as a therapeutic agent for liver diseases .

- Neuroprotection in Animal Models : In animal studies, S-BCA demonstrated protective effects against neurodegeneration induced by oxidative stress. It improved cognitive function and reduced markers of neuronal damage, indicating its potential role in treating neurodegenerative disorders .

- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties of S-Benzoylcysteamine against common pathogens. The compound exhibited significant inhibitory effects on bacterial growth, supporting its use as an antimicrobial agent .

Research Findings

Recent studies have further elucidated the pharmacokinetics and safety profile of S-Benzoylcysteamine:

- Bioavailability : Research indicates that S-BCA has favorable bioavailability and pharmacokinetic properties, allowing for effective systemic delivery and action within target tissues .

- Safety Profile : Clinical evaluations have shown that S-Benzoylcysteamine is generally well-tolerated with minimal adverse effects reported, highlighting its potential for long-term use in therapeutic applications .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.